
3-O-Acetyl-4,6-O-benzylidene-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetyl-4,6-O-benzylidene-D-glucal is a chemical compound with the molecular formula C15H16O5. It is a derivative of D-glucal, a sugar molecule, and is characterized by the presence of acetyl and benzylidene groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-4,6-O-benzylidene-D-glucal typically involves the protection of hydroxyl groups in D-glucal. One common method includes the use of benzylidene acetals to protect the 4,6-hydroxyl groups, followed by acetylation of the 3-hydroxyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection and purification methods are also crucial in industrial settings to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Acetyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetyl or benzylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and hydrazine (N2H4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Applications De Recherche Scientifique
3-O-Acetyl-4,6-O-benzylidene-D-glucal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-O-Acetyl-4,6-O-benzylidene-D-glucal involves its reactivity towards various chemical reagents. The acetyl and benzylidene groups provide sites for nucleophilic attack, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of these groups, which can modulate the reaction pathways and outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another acetylated derivative of D-glucal with similar reactivity.
4,6-O-Benzylidene-D-glucose: A benzylidene-protected glucose derivative used in similar synthetic applications
Uniqueness
3-O-Acetyl-4,6-O-benzylidene-D-glucal is unique due to the specific combination of acetyl and benzylidene groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and bioactive molecules .
Propriétés
Numéro CAS |
14125-71-4 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
[(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-12-7-8-17-13-9-18-15(20-14(12)13)11-5-3-2-4-6-11/h2-8,12-15H,9H2,1H3/t12-,13-,14+,15?/m1/s1 |
Clé InChI |
OOUSBTQEYNLCKG-JKXDFHQYSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)OC1C=COC2C1OC(OC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)
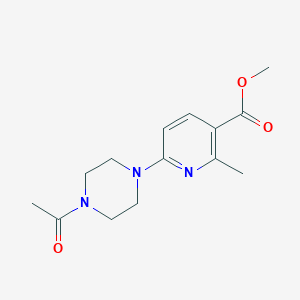
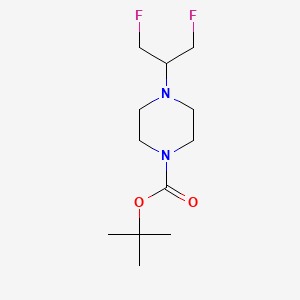
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)
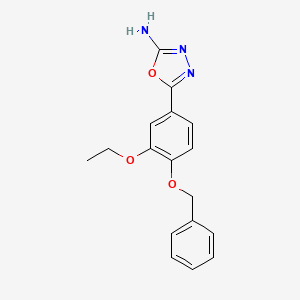
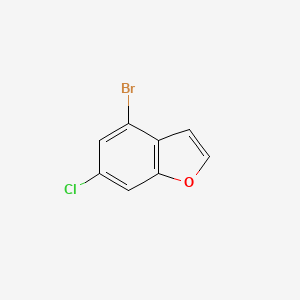
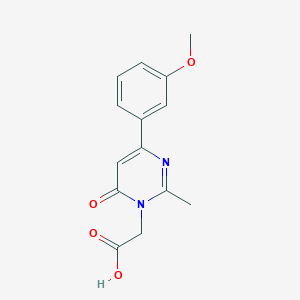
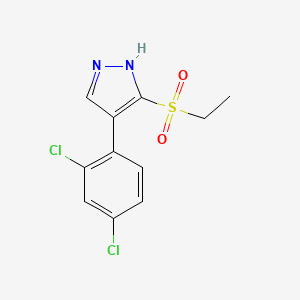
![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)

![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
